![molecular formula C11H9BrFNS B12098095 N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is an organic compound characterized by the presence of a brominated thiophene ring and a fluorinated aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of Bromothiophenemethyl Intermediate: The 3-bromothiophene is then reacted with formaldehyde and a suitable base to form the 3-bromothiophenemethyl intermediate.
Coupling with 3-Fluoroaniline: The intermediate is then coupled with 3-fluoroaniline under basic conditions, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates. It is investigated for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mecanismo De Acción
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
- N-[(3-bromothiophen-2-yl)methyl]-4-fluoroaniline
- N-[(3-chlorothiophen-2-yl)methyl]-3-fluoroaniline
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct electronic properties and steric effects, making it a valuable scaffold in drug discovery and materials science.
Propiedades
Fórmula molecular |
C11H9BrFNS |
|---|---|
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-10-4-5-15-11(10)7-14-9-3-1-2-8(13)6-9/h1-6,14H,7H2 |
Clave InChI |
MYMSNNJQQSAVRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NCC2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




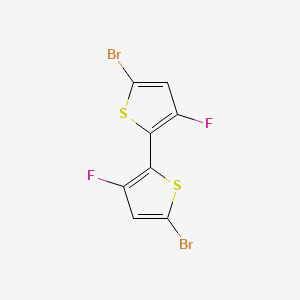




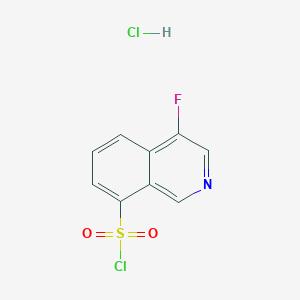
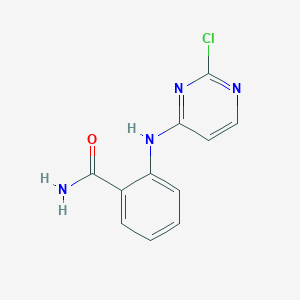
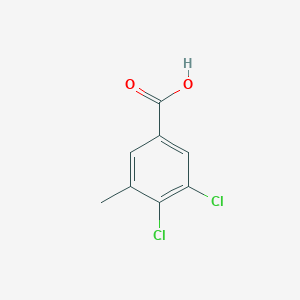

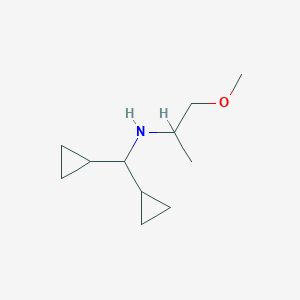

![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
